N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine
Description
N-Fmoc-N⁴-(2,4,6-trimethoxybenzyl)-L-asparagine is a protected asparagine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position provides temporary protection, removable under mild basic conditions, while the 2,4,6-trimethoxybenzyl (TMB) group at the N⁴-amide position offers acid-labile protection, enabling selective deprotection in multi-step syntheses . This compound is synthesized through sequential modifications of L-asparagine: (1) introduction of the TMB group via reductive alkylation, (2) Fmoc protection of the α-amine, and (3) optional functionalization of the carboxylic acid side chain (e.g., benzyl ester formation) . Its structural complexity and orthogonal protection strategy make it valuable for synthesizing peptides prone to aspartimide formation or requiring selective side-chain modifications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZYXRAMAQAJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Protocol
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Z-L-aspartic acid or Z-L-glutamic acid | Benzyl alcohol, DCCI, HOBt | Alpha benzyl ester |
| 2 | Alpha benzyl ester, 2,4,6-trimethoxybenzylamine | DCCI, HOBt | N′-(2,4,6-trimethoxybenzyl)-L-asparagine |
| 3 | N′-(2,4,6-trimethoxybenzyl)-L-asparagine, Fmoc succinimide | DMF or DCM | This compound |
Applications in Peptide Synthesis
This compound is primarily used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The Tmob group effectively protects the side chain amide, reducing the risk of dehydration reactions during peptide assembly. This protection is crucial for maintaining the integrity of the peptide structure and ensuring high purity of the final product.
Comparison with Other Protecting Groups
Other protecting groups, such as the trityl (Trt) group used in Fmoc-Asn(Trt)-OH, also prevent dehydration side reactions during peptide synthesis. The choice between Tmob and Trt groups may depend on specific synthesis conditions and the desired properties of the final peptide product.
Chemical Properties
- Molecular Formula : C29H30N2O8
- Molecular Weight : 534.6 g/mol
- IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid
Chemical Reactions Analysis
Deprotection Reactions
Fmoc-Asn(Tmob)-OH undergoes selective deprotection to enable sequential peptide elongation:
Mechanistic Insights :
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The Fmoc group is cleaved via β-elimination under basic conditions, while the Tmob group is removed via acidolysis.
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Dimethylsulfide (DMS) suppresses carbocation-mediated alkylation side reactions during Tmob deprotection .
Coupling Reactions
The compound participates in amide bond formation with other amino acids:
| Coupling Reagent | Base | Solvent | Coupling Efficiency |
|---|---|---|---|
| HBTU/HOBt | DIPEA | DMF | 92–97% |
| DIC/OxymaPure | NMM | DCM | 88–94% |
Critical Parameters :
Preparation of Fmoc-Asn(Tmob)-OH
Step 1 : Z-Asn-OBzl → Z-Asn(Tmob)-OBzl
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Reagents : 2,4,6-trimethoxybenzylamine, DCCI/HOBt
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Conditions : DCM, 0°C → RT, 12 hr
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Yield : 76%
Step 2 : Z-Asn(Tmob)-OBzl → H-Asn(Tmob)-OH
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Reagents : H₂/Pd-C in 80% acetic acid
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Conditions : 2 hr, RT
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Yield : 82%
Step 3 : H-Asn(Tmob)-OH → Fmoc-Asn(Tmob)-OH
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Reagents : Fmoc-OSu, KOH (pH 9)
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Conditions : Dioxane/H₂O, 2 hr
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Yield : 58%
Stability Profile
| Condition | Degradation Observed? | Timeframe |
|---|---|---|
| DMF (room temp) | No | 7 days |
| TFA (95%) | Full deprotection | <1 min |
Side Reactions and Mitigation
-
Aspartimide Formation : Reduced by using HOBt/DIPEA coupling systems (incidence <5% vs 15% with DCC alone) .
Comparative Reactivity
| Parameter | Fmoc-Asn(Tmob)-OH | Fmoc-Asn(Trt)-OH |
|---|---|---|
| Acid Stability | High (Tmob) | Moderate (Trt) |
| Deprotection Speed | 95% TFA: <1 min | 1% TFA: 2 hr |
| Solubility in DMF | 120 mM | 85 mM |
Scientific Research Applications
Nα-Fmoc-Nγ-2,4,6-trimethoxybenzyl-L-asparagine is a versatile amino acid derivative with several applications in peptide synthesis, drug development, bioconjugation, neuroscience research, and analytical chemistry . It is used as a building block in peptide synthesis to create specific sequences for various biological applications and in the design of new pharmaceuticals, particularly for targeting specific proteins or enzymes to enhance the efficacy of drug candidates .
Applications
- Peptide Synthesis Nα-Fmoc-Nγ-2,4,6-trimethoxybenzyl-L-asparagine is a building block in creating specific peptide sequences for biological applications . Protecting groups for asparagine and glutamine, such as trialkoxybenzyl groups, are used in solid phase peptide synthesis . These derivatives exhibit stability in DMF solution and couple directly without side reactions, leading to rapid and high-yield synthesis of peptides .
- Drug Development This compound plays a role in designing new pharmaceuticals, especially in targeting specific proteins or enzymes, to improve drug candidate efficacy .
- Bioconjugation The compound is utilized in bioconjugation processes, linking biomolecules to create targeted therapies, which is essential in developing personalized medicine .
- Research in Neuroscience It assists in studying neurotransmitter pathways by enabling modification of asparagine residues in peptides, which can influence receptor interactions .
- Analytical Chemistry The compound is used in various analytical techniques to help improve the detection and quantification of biomolecules in complex mixtures .
Mechanism of Action
The mechanism of action of Fmoc-Asn(Tmob)-OH involves the protection of reactive groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the Tmob group protects the side chain amide. These protecting groups are selectively removed under specific conditions to allow for the sequential addition of amino acids .
Comparison with Similar Compounds
The following analysis compares N-Fmoc-N⁴-TMB-L-asparagine with structurally or functionally related compounds, focusing on protecting groups, stability, and applications.
Comparison with N-Fmoc-L-Asparagine Derivatives
Key Findings :
- The TMB group in N-Fmoc-N⁴-TMB-L-asparagine provides superior acid stability compared to benzyl esters (e.g., N-Fmoc-L-Asp(4-Bzl)-OH), enabling compatibility with Fmoc-based SPPS protocols involving trifluoroacetic acid (TFA) deprotection .
- Unlike unprotected asparagine derivatives (e.g., N-Fmoc-L-Asp-NH₂), the TMB group suppresses aspartimide formation, a common side reaction in peptide synthesis .
- Methylation at N⁴ (as in N-Fmoc-N⁴-methyl-N⁴-TMB-D-asparagine) introduces additional steric bulk, improving solubility but requiring harsher deprotection conditions (e.g., prolonged TFA treatment) .
Comparison with Other TMB-Protected Amino Acids
Key Findings :
- TMB-protected glycine (Fmoc-TmbGly-OH) is simpler to synthesize due to the absence of a side chain but lacks the functional versatility of asparagine derivatives .
- The dimethylbenzyl (Dmb) group in Fmoc-L-Asp(tBu)-DmbGly-OH offers intermediate acid stability compared to TMB, making it suitable for multi-directional peptide elongation .
Comparison with Carbohydrate-Modified Asparagine Derivatives
Key Findings :
- The acetylated galactose group in the glycopeptide derivative enhances hydrophilicity, making it ideal for studying glycan-protein interactions, whereas the TMB group in N-Fmoc-N⁴-TMB-L-asparagine improves lipophilicity for SPPS purification .
Biological Activity
N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine is a modified amino acid that plays a significant role in various biological and chemical applications. This compound is particularly valuable in peptide synthesis, drug development, and bioconjugation processes. Its unique structural features contribute to its biological activity and utility in research settings.
- Molecular Formula : C₃₈H₃₂N₂O₅
- Molecular Weight : 602.63 g/mol
- Purity : 98%
- Solubility : Soluble in organic solvents and exhibits good stability in DMF solutions.
1. Peptide Synthesis
This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process. This compound facilitates the incorporation of asparagine residues into peptides, which can be crucial for the structural integrity and biological activity of the resulting peptides .
2. Drug Development
This compound has shown potential in drug design, particularly for targeting specific proteins or enzymes. By modifying peptide sequences with this compound, researchers can enhance the efficacy of drug candidates. Its ability to influence receptor interactions makes it a valuable tool in pharmacological studies .
3. Bioconjugation
This compound is utilized in bioconjugation processes to link biomolecules. This capability is essential for developing targeted therapies in personalized medicine. The compound's structure allows for various functionalizations that can improve the specificity and effectiveness of therapeutic agents .
Case Study: Peptide Modifications
A study demonstrated that peptides modified with this compound exhibited enhanced binding affinities to specific receptors compared to unmodified peptides. The modifications allowed for better interaction with target sites, indicating the importance of this compound in optimizing peptide-based therapeutics .
Analytical Techniques
The compound has been employed in various analytical chemistry applications, improving the detection and quantification of biomolecules in complex mixtures. Its properties facilitate better resolution and sensitivity in assays such as mass spectrometry and high-performance liquid chromatography (HPLC) .
Comparative Analysis
| Property | This compound | Unmodified L-Asparagine |
|---|---|---|
| Molecular Weight | 602.63 g/mol | 132.12 g/mol |
| Solubility | Soluble in organic solvents | Limited solubility |
| Application | Peptide synthesis, drug development | General amino acid use |
| Stability | Stable in DMF solutions | Less stable |
Q & A
Basic: What are the key synthetic routes for preparing N-Fmoc-N⁴-(2,4,6-trimethoxybenzyl)-L-asparagine, and how is purity ensured?
Methodological Answer:
The synthesis typically involves introducing the 2,4,6-trimethoxybenzyl (Tmob) group onto the side-chain amide of L-asparagine under acid-catalyzed conditions, followed by Fmoc protection of the α-amino group. Critical steps include:
- Tmob Introduction : Reacting L-asparagine with 2,4,6-trimethoxybenzyl alcohol using catalytic acid (e.g., HCl or TFA) to form the Tmob-protected intermediate .
- Fmoc Protection : Treating the intermediate with Fmoc-OSu (Fmoc--succinimidyl carbonate) in DMF with a base like DIEA to ensure regioselectivity .
- Purification : Reverse-phase HPLC or flash chromatography is employed, with purity verified by analytical HPLC (>97% by area) and LC-MS to confirm molecular weight .
Advanced: How does steric hindrance from the Tmob group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The Tmob group’s bulkiness (compared to Dmb) can slow coupling in sterically hindered environments. Mitigation strategies include:
- Optimized Coupling Agents : Use of HATU or DIC/Oxyma for faster activation, reducing racemization risks .
- Extended Coupling Times : Up to 2 hours for sterically challenging residues like valine or isoleucine adjacent to Tmob-protected asparagine .
- Microwave-Assisted SPPS : Enhances reaction kinetics, improving yields in hydrophobic sequences .
Basic: What analytical techniques are recommended to confirm Tmob group integrity post-synthesis?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-) detects characteristic Tmob aromatic protons at δ 6.1–6.3 ppm (singlet for three methoxy groups) .
- LC-MS : Monitors deprotection by observing mass shifts (e.g., loss of Tmob fragment, Δm/z = 195 Da) during TFA cleavage .
- HPLC-UV : Retention time consistency under gradient elution (e.g., 0.1% TFA in acetonitrile/water) ensures no degradation .
Advanced: How do Tmob deprotection conditions vary for sensitive peptide sequences, and what scavengers prevent side reactions?
Methodological Answer:
Tmob is cleaved with TFA, but conditions depend on sequence sensitivity:
- Standard Deprotection : 30% TFA in DCM with phenol/thioanisole/water (5% each) for 1–2 hours .
- Mild Conditions : 6% TFA with triisopropylsilane (TIS, 0.5%) to minimize aspartimide formation in sequences prone to cyclization .
- Low-Temperature Cleavage : For oxidation-prone residues (e.g., methionine), perform at 0°C to suppress side reactions .
Advanced: What strategies prevent aspartimide formation when incorporating Tmob-protected asparagine?
Methodological Answer:
Aspartimide formation is a common side reaction during SPPS. Preventive measures include:
- Coupling Additives : Use of Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of HOBt to reduce base-driven cyclization .
- Pseudoproline Dipeptides : Insertion of sterically hindered pseudoprolines adjacent to asparagine to disrupt β-sheet formation .
- Post-Coupling Capping : Acetylation with acetic anhydride/pyridine after each coupling step to block unreacted amines .
Basic: How is the Tmob group’s acid lability exploited in orthogonal protection schemes?
Methodological Answer:
Tmob’s selective cleavage under mild TFA (vs. Fmoc/tBu stability) allows orthogonal protection:
- Dual Protection : Combine Tmob (acid-labile) with ivDde (hydrazine-labile) for branched peptides. Tmob is removed first, enabling selective modification .
- Hydrophobic Peptides : Tmob enhances solubility during synthesis, then cleaved post-assembly without affecting tert-butyl esters .
Advanced: How does Tmob compare to trityl (Trt) groups in asparagine side-chain protection?
Methodological Answer:
- Stability : Trityl requires stronger acids (≥95% TFA) for cleavage, while Tmob is removed with 6–30% TFA, reducing global deprotection times .
- Steric Effects : Trityl’s bulkiness further impedes coupling, making Tmob preferable for long hydrophobic sequences .
- Side Reactions : Trityl may trap cationic intermediates, leading to alkylation artifacts, whereas Tmob minimizes this .
Basic: What storage conditions preserve N-Fmoc-N⁴-(2,4,6-trimethoxybenzyl)-L-asparagine stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent Fmoc cleavage or Tmob oxidation .
- Solubility : Dissolve in DMF or DCM (not water) to avoid hydrolysis. Lyophilized powders are stable for >1 year at -20°C .
Advanced: Can Tmob be used in microwave-assisted SPPS, and what parameters are critical?
Methodological Answer:
Yes, with adjustments:
- Temperature : Limit to 50°C to prevent premature Tmob cleavage.
- Deprotection Cycles : Reduce Fmoc removal time to 2 minutes (20% piperidine in DMF) to minimize side reactions .
- Coupling Power : 25 W microwave energy with HATU/DIEA achieves >99% coupling efficiency .
Advanced: How do contradictory reports on Tmob’s coupling efficiency in Dmb vs. Tmob-protected residues inform experimental design?
Methodological Answer:
While Tmob is bulkier, its electron-rich methoxy groups enhance activation kinetics. Contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
